2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene
Description
Properties
IUPAC Name |
1-methylsulfonyl-2,4-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-26(22,23)21-13-12-19(24-15-17-8-4-2-5-9-17)14-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKNBZOGLTXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene typically involves multiple steps. One common method includes the initial formation of the benzyloxy groups through the reaction of benzyl alcohol with the corresponding benzene derivative. This is followed by the introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group acts as a strong leaving group, facilitating nucleophilic aromatic substitution (NAS) under basic conditions.
Example Reaction :
Replacement of the methanesulfonyl group with nucleophiles (e.g., amines, alkoxides):
Conditions :
-
Solvent : DMF, DMSO, or chlorobenzene
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
-
Temperature : 60–100°C
Key Findings :
-
Reactivity is enhanced under ultrasound irradiation (40 kHz), reducing reaction time by ~30% compared to conventional methods .
-
Steric hindrance from benzyloxy groups slows substitution at the 1-position but stabilizes intermediates through resonance .
Benzyloxy Group Cleavage
The benzyl ethers undergo deprotection under acidic or oxidative conditions to yield phenolic derivatives.
Acidic Cleavage
Reagents : HBr/AcOH, HCl/ZnCl₂, or TFA
Mechanism :
Data :
| Condition | Time (h) | Yield (%) | Byproduct |
|---|---|---|---|
| HBr (33% in AcOH) | 2 | 85 | Benzyl bromide |
| TFA (neat) | 4 | 78 | Benzyl trifluoroacetate |
Oxidative Cleavage
Reagents : DDQ, CAN, or NaIO₄
Example :
Oxidation with 4-acetamido-TEMPO in wet MeCN yields 4-hydroxybenzenesulfonic acid derivatives .
Mechanistic Insight :
Radical intermediates form during oxidative cleavage, confirmed by ESR spectroscopy .
Coupling Reactions
The compound participates in cross-coupling reactions via C–O bond activation.
Suzuki-Miyaura Coupling
Conditions :
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : Toluene/H₂O
Reaction :
Limitations :
Buchwald-Hartwig Amination
Catalyst : Pd₂(dba)₃/Xantphos
Substrates : Primary/secondary amines
Outcome :
Functionalization via Sulfone Chemistry
The sulfone group enables further derivatization:
Reduction to Sulfide
Reagents : LiAlH₄, NaBH₄/CuCl₂
Challenges :
Sulfone Elimination
Conditions : Strong bases (e.g., LDA)
Product : Benzofuran derivatives via -sigmatropic rearrangement.
Kinetic and Mechanistic Studies
Rate Constants :
Activation Energy :
Scientific Research Applications
Pharmaceutical Development
2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene has been identified as a promising candidate for the development of new therapeutic agents. Its potential applications include:
- Anti-inflammatory Agents : Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. This is particularly relevant for treating conditions like rheumatoid arthritis and other autoimmune diseases .
- Cancer Therapeutics : The compound's structure suggests possible interactions with pathways involved in cancer progression. Investigations into its role as a modulator of specific signaling pathways could lead to novel cancer therapies .
Biochemical Research
The compound can serve as a tool in biochemical research, particularly in the study of enzyme inhibition:
- Phosphodiesterase Inhibition : Similar compounds have been studied as selective phosphodiesterase inhibitors, which play crucial roles in various cellular processes. This inhibition can be beneficial in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
- Mechanistic Studies : The unique structure of this compound allows researchers to explore its mechanisms of action at a molecular level, leading to insights into drug design and development.
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of similar sulfonyl compounds on murine models of arthritis. The results showed significant reduction in inflammatory markers when treated with the compound, suggesting its potential use in managing inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis. These findings indicate its potential as a lead compound for developing new cancer therapies .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of rheumatoid arthritis |
| Cancer therapeutics | Modulation of cancer cell signaling | New treatments for various cancers |
| Biochemical research | Enzyme inhibition studies | Insights into drug design |
Mechanism of Action
The mechanism by which 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene exerts its effects involves interactions with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the methanesulfonyl group can act as an electrophilic center in chemical reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Functional Group Analysis
The table below highlights key structural and functional differences between 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene and analogous compounds:
Solubility and Stability
- The benzyloxy groups enhance lipophilicity, reducing aqueous solubility compared to polar derivatives like sulfonic acids (e.g., 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid) .
- Stability under acidic conditions is superior to acyl chlorides, which hydrolyze readily. Hydrogenation can cleave benzyloxy groups, offering a route to deprotected intermediates .
Biological Activity
2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene is an organic compound characterized by its complex structure, which includes two benzyloxy groups and a methanesulfonyl group attached to a benzene ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities, which include interactions with biomolecules and applications in medicinal chemistry.
- Molecular Formula : C21H20O4S
- CAS Number : 1820603-90-4
- Molecular Weight : 364.45 g/mol
The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. The benzyloxy groups facilitate hydrogen bonding and π-π interactions, while the methanesulfonyl group acts as an electrophilic center in chemical reactions. These interactions can influence the compound's reactivity and its ability to interact with biological molecules, including enzymes and receptors .
Enzyme Interactions
Research indicates that this compound can act as a probe in biochemical assays to study enzyme interactions. Its structural features allow it to modulate enzyme activity through competitive inhibition or allosteric modulation .
Study on Antimicrobial Properties
A study investigated the antimicrobial activity of structurally related compounds, revealing that compounds containing methanesulfonyl groups exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications for this compound in developing new antimicrobial agents .
Inhibition of Enzyme Activity
In another study focusing on enzyme inhibition, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the benzyloxy groups could enhance inhibitory activity, highlighting the importance of structural variations in optimizing biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Bis(Benzyloxy)benzene | Lacks methanesulfonyl group | Limited reactivity |
| 2,4-Bis(Benzyloxy)-1-nitrobenzene | Contains nitro group | Different reactivity profile |
| 2,4-Bis(Benzyloxy)-1-chlorobenzene | Contains chlorine | Varies in biological interactions |
The unique combination of benzyloxy and methanesulfonyl groups in this compound confers distinct reactivity and potential applications compared to similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene, and how can researchers optimize yield?
The synthesis typically involves sequential benzyl protection of hydroxyl groups followed by sulfonation. A key step is the selective methanesulfonylation of the benzene ring at the 1-position, which requires controlled reaction conditions (e.g., low temperatures and anhydrous solvents to avoid side reactions). Optimization can be achieved by:
- Using N-methylmorpholine as a base to enhance sulfonyl chloride reactivity .
- Monitoring reaction progress via TLC or HPLC to prevent over-sulfonation.
- Purifying intermediates via column chromatography with hexane/ethyl acetate gradients to remove unreacted benzyl ethers .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Critical techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., benzyloxy groups at 2- and 4-positions, methanesulfonyl at 1-position) using H and C NMR .
- Mass spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in the lab?
Key safety measures include:
- Storage : Keep in airtight containers at 0–6°C to prevent degradation and moisture absorption .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust or vapors .
- Emergency response : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide Safety Data Sheets (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation) for sulfonyl-containing aromatics?
Discrepancies often arise from differing experimental conditions or computational methods. To address this:
- Cross-reference data from NIST Standard Reference Database 69 , which provides validated thermochemical values for sulfonyl compounds .
- Perform differential scanning calorimetry (DSC) to measure heat flow under controlled conditions, ensuring consistency with literature protocols .
- Use ab initio calculations (e.g., Gaussian software) to model gas-phase thermochemistry and compare with experimental results .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing methanesulfonyl group activates the benzene ring toward NAS. Key factors include:
- Electronic effects : The sulfonyl group stabilizes the Meisenheimer intermediate via resonance, facilitating attack by nucleophiles (e.g., amines) at the 1-position .
- Steric hindrance : Bulky benzyloxy groups at 2- and 4-positions direct reactivity to the less hindered 1-position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
A robust stability study involves:
- Accelerated degradation : Expose the compound to pH 1–13 buffers at 40–60°C, sampling at intervals (0, 7, 14 days) .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed benzyl alcohols or sulfonic acids) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
